molecular formula C18H22N4O3S B12596064 N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12596064
M. Wt: 374.5 g/mol
InChI Key: ARRNKRUBVHDQHF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with the molecular formula C18H22N4O3S. This compound is known for its unique structural features, which include a cyclopropyl group, a benzimidazole ring, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.

    Introduction of the Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloro-N-(4-morpholinyl)acetamide to introduce the morpholine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole or morpholine derivatives.

Scientific Research Applications

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2-({1-[2-(4-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
  • N-Cyclopropyl-2-({1-[2-(4-pyrrolidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Uniqueness

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds that contain different heterocyclic groups.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-cyclopropyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H22N4O3S/c23-16(19-13-5-6-13)12-26-18-20-14-3-1-2-4-15(14)22(18)11-17(24)21-7-9-25-10-8-21/h1-4,13H,5-12H2,(H,19,23)

InChI Key

ARRNKRUBVHDQHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4

Origin of Product

United States

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